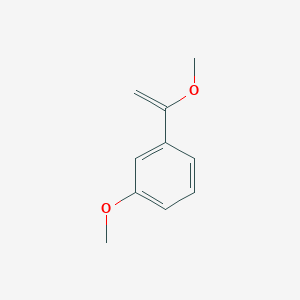
1-Methoxy-3-(1-methoxyvinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O2. It is a derivative of benzene, where a methoxy group and a methoxyvinyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbenzene with formaldehyde and a base to form the corresponding methoxyvinyl derivative. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-3-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the methoxyvinyl group to a methoxyethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methoxyethyl derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(1-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 1-methoxy-3-(1-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxyvinyl groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(1-methoxyvinyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-methylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-vinylbenzene: Has the vinyl group in a different position, leading to different reactivity and properties.
1-Methoxy-3-(1-phenylvinyl)benzene: Contains a phenylvinyl group instead of a methoxyvinyl group, resulting in different chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-methoxy-3-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
YLQAQUNFXRGAGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



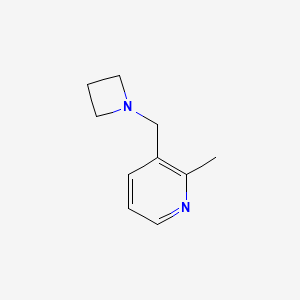
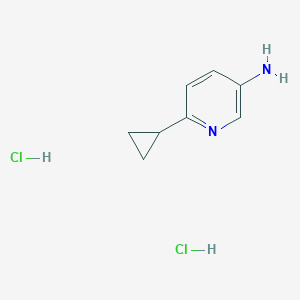
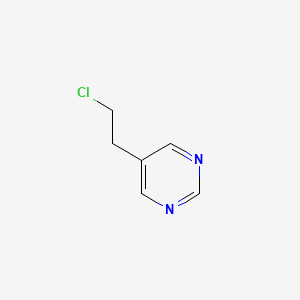

![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
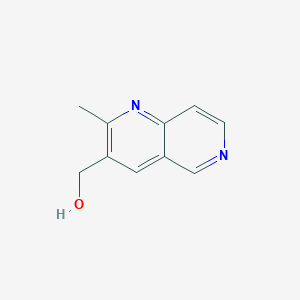


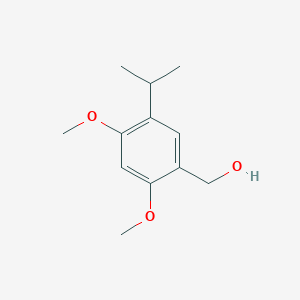
![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
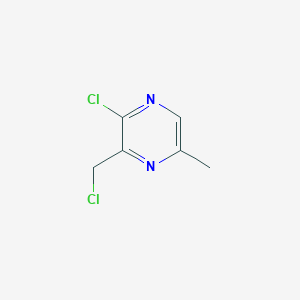
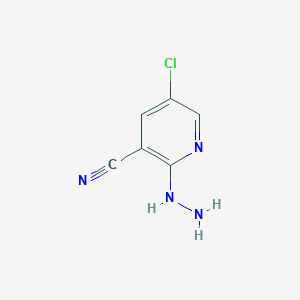
![6-Methoxyisothiazolo[5,4-b]pyridin-3-ol](/img/structure/B13666142.png)
